molecular formula C10H19NO3 B15141989 n-Octanoylglycine-2,2-d2

n-Octanoylglycine-2,2-d2

Cat. No.: B15141989
M. Wt: 203.27 g/mol
InChI Key: SAVLIIGUQOSOEP-MGVXTIMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Octanoylglycine-2,2-d2 is a deuterium-labeled derivative of n-Octanoylglycine. It is a stable isotope compound where two hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and pharmacology, due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Octanoylglycine-2,2-d2 typically involves the deuteration of n-Octanoylglycine. This process can be achieved through various methods, including the use of deuterated reagents or catalysts. The reaction conditions often require controlled environments to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

n-Octanoylglycine-2,2-d2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

n-Octanoylglycine-2,2-d2 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Utilized in drug development to study pharmacokinetics and pharmacodynamics.

    Industry: Applied in the production of deuterated compounds for various industrial applications

Mechanism of Action

The mechanism of action of n-Octanoylglycine-2,2-d2 involves its incorporation into biological systems where it can be used as a tracer. The deuterium atoms provide a unique signature that can be detected using various analytical techniques, allowing researchers to track the compound’s movement and interactions within the system. This helps in understanding molecular targets and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

    n-Octanoylglycine: The non-deuterated form of the compound.

    n-Capryloylglycine-d2: Another deuterated derivative with similar properties.

    n-Octanoylamino acetic acid-d2: A related compound with slight structural differences

Uniqueness

n-Octanoylglycine-2,2-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in various studies, making it a valuable tool in scientific research .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

203.27 g/mol

IUPAC Name

2,2-dideuterio-2-(octanoylamino)acetic acid

InChI

InChI=1S/C10H19NO3/c1-2-3-4-5-6-7-9(12)11-8-10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14)/i8D2

InChI Key

SAVLIIGUQOSOEP-MGVXTIMCSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)CCCCCCC

Canonical SMILES

CCCCCCCC(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.